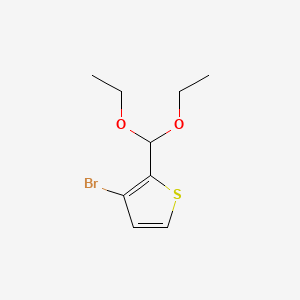

3-Bromo-2-(diethoxymethyl)thiophene

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-2-(diethoxymethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO2S/c1-3-11-9(12-4-2)8-7(10)5-6-13-8/h5-6,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNTDBERHEOAJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=C(C=CS1)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427443 | |

| Record name | 3-bromo-2-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34042-95-0 | |

| Record name | 3-bromo-2-(diethoxymethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 2 Diethoxymethyl Thiophene and Analogous Systems

Direct Synthesis Protocols for 3-Bromo-2-(diethoxymethyl)thiophene

Direct synthesis of this compound would most logically involve the regioselective bromination of 2-(diethoxymethyl)thiophene. This approach hinges on the directing effect of the diethoxymethyl group. While this group is ortho, para-directing, the high reactivity of the thiophene (B33073) ring at the adjacent C5 position often leads to a mixture of products. Achieving high selectivity for the C3 position requires carefully controlled reaction conditions to favor the desired isomer over the thermodynamically preferred products. A plausible, though not widely documented, direct approach involves the reaction of 2-(2-methoxyethyl)thiophene (B6236725) with a brominating agent like N-bromosuccinimide, which can introduce a bromine atom at the 3-position under specific conditions evitachem.com.

Precursor Synthesis and Regioselective Bromination Approaches to Thiophene Rings

Given the challenges of direct synthesis, the preparation of this compound often relies on the synthesis of a 3-bromothiophene (B43185) precursor, which is then further functionalized.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org This method employs a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. uwindsor.caorganic-chemistry.org For thiophene systems, which are π-excessive heterocycles, lithiation predominantly occurs at the C2 position. uwindsor.ca

To achieve 3-bromination, a DMG at the C2 or C4 position can be used to direct lithiation to the C3 position. The resulting lithiated intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane. The amide and carboxamide groups are effective DMGs in this context. For instance, a protocol involving three successive chemo- and regioselective direct lithiation reactions has been used to synthesize a tetra-substituted thiophene, demonstrating the fine control achievable with this method. mdpi.com

Table 1: Examples of Directed Ortho-Metalation in Thiophene Synthesis

| Starting Material | Directing Group | Base | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| N-phenyl-5-propylthiophene-2-carboxamide | -CONHPh | n-BuLi/TMEDA | DMF | 3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | mdpi.com |

| Thiophenol | -SH | n-BuLi | Various (e.g., CO₂) | 2-substituted thiophenol derivatives | researchgate.net |

This table is interactive and can be sorted by column.

Thiophene undergoes electrophilic aromatic substitution reactions much more readily than benzene (B151609). nih.govnumberanalytics.com Direct bromination of unsubstituted thiophene with bromine typically yields 2-bromothiophene (B119243) and 2,5-dibromothiophene (B18171) as the major products due to the higher stability of the intermediate sigma complex when the attack occurs at an α-position. numberanalytics.comiust.ac.ir

Achieving selective bromination at the 3-position is challenging and requires specific strategies. The presence of an electron-withdrawing group at the C2 position can direct incoming electrophiles to the C4 and C5 positions, while an electron-donating group at C2 directs to C5. Therefore, obtaining 3-bromothiophene via direct electrophilic bromination of a monosubstituted thiophene is generally not efficient. However, careful control of reaction conditions, such as temperature and the choice of brominating agent (e.g., N-bromosuccinimide), can influence the regioselectivity. nih.gov The high para-selectivity observed in many electrophilic aromatic substitutions is a consequence of a late transition state that resembles the stable arenium intermediate. acs.orgnih.gov

A highly effective and common method for preparing 3-bromothiophene involves the reductive debromination of a polybrominated precursor. wikipedia.org The synthesis starts with the exhaustive bromination of thiophene to produce 2,3,5-tribromothiophene. orgsyn.org Subsequently, the bromine atoms at the more reactive α-positions (C2 and C5) are selectively removed.

A classic and reliable procedure involves the use of zinc dust in acetic acid. orgsyn.orggoogle.com The reaction proceeds by heating the mixture to reflux, effectively removing the bromines at positions 2 and 5 to yield 3-bromothiophene. orgsyn.org This method is advantageous as it provides the desired isomer in good yield and purity, making it a cornerstone for accessing 3-substituted thiophenes. orgsyn.org Other reducing systems, such as sodium borohydride (B1222165) with a palladium catalyst, can also be employed for selective debromination. iust.ac.ir

Table 2: Reductive Debromination of 2,3,5-Tribromothiophene

| Reagent System | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Zinc (Zn) dust | Acetic Acid (AcOH) | Reflux | 3-Bromothiophene | ~65-72% | orgsyn.org |

Analogous system shown for context. This table is interactive and can be sorted by column.

Another route to 3-bromothiophene involves the isomerization of the more readily available 2-bromothiophene. google.com This process is typically carried out at high temperatures, often in the presence of a catalyst such as acidic alumina (B75360) or an acidic ion exchange resin. google.com The reaction establishes an equilibrium between the 2- and 3-isomers. While this method can be effective, separating the resulting mixture of isomers can be challenging due to their similar boiling points, often requiring efficient fractional distillation or subsequent chemical purification steps to remove the residual 2-bromothiophene. google.com

Introduction and Manipulation of Formyl and Acetal (B89532) Functionalities on Thiophene Scaffolds

The diethoxymethyl group on the target molecule is a diethyl acetal of a formyl group. Its introduction requires two steps: formylation of the thiophene ring, followed by acetalization.

The formylation of thiophenes to produce thiophene-2-carboxaldehydes is commonly achieved through the Vilsmeier-Haack reaction. wikipedia.org This reaction uses a formylating agent, typically N,N-dimethylformamide (DMF), in the presence of an activating agent like phosphorus oxychloride (POCl₃) or phosgene. google.com This method is highly effective for introducing a formyl group at the C2 position of thiophene or 3-substituted thiophenes. google.com

Once the formyl group is in place (e.g., as 3-bromo-2-formylthiophene), it is converted to the diethyl acetal. This is a standard protection strategy for aldehydes and ketones. libretexts.orgchemistrysteps.com The reaction involves treating the aldehyde with two equivalents of ethanol (B145695) in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH) or a Lewis acid. total-synthesis.com The equilibrium is driven towards the acetal product by removing the water formed during the reaction, often using a Dean-Stark apparatus. total-synthesis.com This acetal group is stable under neutral to strongly basic conditions, protecting the aldehyde functionality from attack by nucleophiles or organometallic reagents during subsequent reaction steps. libretexts.orgyoutube.com The aldehyde can be easily regenerated by acidic hydrolysis. youtube.com

Acetal Formation from Thiophene Carbaldehydes

The transformation of a thiophene carbaldehyde to its diethyl acetal, such as in the synthesis of this compound, is a fundamental protective strategy in organic synthesis. This reaction involves the acid-catalyzed addition of two equivalents of ethanol to the carbonyl group of the thiophene carbaldehyde.

The process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Subsequently, a molecule of alcohol acts as a nucleophile, attacking the carbonyl carbon to form a hemiacetal intermediate. libretexts.org Further protonation of the hydroxyl group of the hemiacetal leads to the elimination of a water molecule, generating a carbocation. A second molecule of alcohol then attacks this carbocation, and subsequent deprotonation yields the stable acetal. libretexts.orgwikipedia.org To drive the equilibrium towards the acetal, the water generated during the reaction is typically removed, often using a Dean-Stark apparatus. wikipedia.orgprepchem.com

For instance, the synthesis of 3-Bromo-2-(2-dioxolanyl)thiophene, a related cyclic acetal, is achieved by refluxing 3-bromothiophene-2-carboxaldehyde (B1273759) with ethylene (B1197577) glycol in the presence of an acid catalyst like pyridinium (B92312) tosylate in toluene, with continuous removal of water. prepchem.com Similarly, 3-Thiophene-carboxaldehyde can be converted to its diethyl acetal by reacting it with triethyl orthoformate. chemicalbook.com

Control over Acetal Stability and Reactivity

Acetals are prized as protecting groups due to their stability in neutral to strongly basic conditions. libretexts.orglibretexts.org This inertness allows for chemical modifications on other parts of the molecule without affecting the protected carbonyl group. libretexts.orglibretexts.org The stability and reactivity of acetals can be influenced by several factors:

Steric Effects: The steric bulk around the acetal group can impact its stability and the ease of its formation and cleavage. numberanalytics.com

Electronic Effects: The electronic properties of the thiophene ring and any substituents can influence the stability of the acetal. numberanalytics.com

Neighboring Group Participation: The presence of adjacent functional groups can affect the acetal's stability and reactivity. numberanalytics.com

The cleavage of the acetal to regenerate the aldehyde is typically achieved by treatment with aqueous acid. libretexts.orglibretexts.org The rate of this hydrolysis can be controlled, allowing for selective deprotection in molecules with multiple protecting groups. Methods for controlled acetal cleavage include acid-catalyzed hydrolysis, oxidative cleavage (e.g., ozonolysis), and reductive cleavage (e.g., hydrogenolysis). numberanalytics.com

Advanced Cyclization and Heterocycle Formation for Thiophene Derivatives

The construction of the thiophene ring itself can be achieved through various advanced cyclization strategies, often providing a high degree of regioselectivity.

Metal-Catalyzed Heterocyclization of Sulfur-Containing Alkynes

A powerful and atom-economical approach to substituted thiophenes involves the metal-catalyzed heterocyclization of functionalized alkynes that contain a sulfur atom. mdpi.comnih.gov This method allows for the direct, one-step construction of the thiophene ring with a specific substitution pattern. mdpi.com Various transition metals, including palladium, rhodium, and cobalt, have been effectively used to catalyze these reactions. nih.govrsc.orgresearchgate.net

The general mechanism involves the activation of the alkyne's triple bond by the metal catalyst, followed by an intramolecular nucleophilic attack from the sulfur-containing group. researchgate.net For example, 1-mercapto-3-yn-2-ols can be converted to the corresponding thiophenes using a PdI2/KI catalyst system. organic-chemistry.org The use of ionic liquids as solvents in these reactions can also facilitate catalyst recycling, aligning with green chemistry principles. nih.gov

Iodocyclization and Subsequent Transformations

Iodocyclization of sulfur-containing alkynes is a significant synthetic tool for the direct preparation of iodine-containing thiophenes. mdpi.com This method is particularly useful as the resulting iodinated thiophenes are versatile intermediates for further functionalization through cross-coupling reactions. unipa.it

The reaction typically involves treating a sulfur-containing alkyne with an iodine source, often in the presence of a base to neutralize the acid formed during the process. mdpi.com For example, 2-methylthiophenylacetylenes can undergo iodocyclization to produce 3-iodobenzothiophenes. unipa.it These products can then be used in Suzuki and Sonogashira coupling reactions to introduce a variety of substituents. unipa.it The use of deep eutectic solvents (DES) as a more sustainable alternative to traditional volatile organic compounds has been successfully demonstrated for these iodocyclization reactions, allowing for the recycling of the reaction medium. unipa.it

Principles of Green Chemistry in Thiophene Derivative Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of thiophene derivatives to minimize environmental impact. nih.gov Key strategies include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Metal-catalyzed cyclizations are often highly atom-economical. mdpi.com

Use of Safer Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. The use of water, ionic liquids, and deep eutectic solvents are notable examples in thiophene synthesis. organic-chemistry.orgrsc.org

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents reduces waste. Metal-catalyzed and enzyme-catalyzed reactions are central to this approach. nih.govrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Waste Reduction: Developing one-pot syntheses and multicomponent reactions to decrease the number of synthetic steps and the amount of waste generated. nih.gov

Metal-free methodologies, which avoid the toxicity associated with some metal catalysts, are also a significant area of development in green thiophene synthesis. nih.gov These methods often utilize controlled reaction conditions and alternative sulfur sources. nih.gov

Reactivity and Mechanistic Investigations of 3 Bromo 2 Diethoxymethyl Thiophene

Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom at the C3 position of the thiophene (B33073) ring is a prime site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the creation of diverse and complex molecular architectures. nih.gov The reactivity of the C-Br bond allows for selective functionalization, which is a cornerstone for building substituted thiophene derivatives.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. unimib.itnih.gov For 3-bromo-2-(diethoxymethyl)thiophene, this reaction facilitates the introduction of various aryl, heteroaryl, alkyl, and alkenyl groups at the C3 position.

The choice of catalytic system is crucial for achieving high yields. A common system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base, typically an aqueous solution of sodium carbonate or potassium phosphate (B84403). nih.govresearchgate.net The reaction is often carried out in a solvent mixture like toluene-water or dioxane-water. researchgate.net The scope of the reaction is broad, accommodating a wide range of boronic acids and their corresponding esters. rsc.org

However, limitations can arise. Sterically hindered boronic acids may react sluggishly, requiring more active catalysts or harsher reaction conditions. Additionally, the presence of certain functional groups on the boronic acid partner can sometimes interfere with the catalytic cycle, although the Suzuki-Miyaura reaction is known for its excellent functional group tolerance. unimib.it

Table 1: Examples of Suzuki-Miyaura Coupling with Bromothiophene Derivatives

| Bromothiophene Substrate | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-5-(bromomethyl)thiophene | Aryl boronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 25-76 | nih.gov |

| 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane | Good | researchgate.net |

| Bromo-thiophenes | Aniline boronic acids/esters | Pd(dtbpf)Cl₂ | Et₃N | Kolliphor EL/H₂O | up to 98 | unimib.itresearchgate.net |

The Stille coupling offers another effective strategy for C-C bond formation, pairing the bromothiophene with an organotin reagent. organic-chemistry.orgwikipedia.org This reaction is prized for its ability to proceed under neutral and mild conditions, tolerating a wide variety of functional groups. The general mechanism involves oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

For substrates like this compound, the Stille reaction can be used to introduce alkyl, vinyl, aryl, and other organic fragments. wikipedia.org A typical catalytic system consists of a palladium(0) catalyst, such as Pd(PPh₃)₄, often with the addition of a ligand like triphenylarsine (B46628) and sometimes a copper(I) salt as a co-catalyst to enhance the reaction rate. harvard.edu A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts, which can complicate purification. organic-chemistry.orgmsu.edu

Strategies to improve the Stille coupling include the use of more active palladium catalysts and additives that facilitate the transmetalation step. Recent advancements have even explored protocols that are catalytic in tin, significantly reducing tin waste. msu.edu

The Sonogashira coupling is the premier method for creating carbon-carbon bonds between sp²-hybridized carbons (from the bromothiophene) and sp-hybridized carbons (from a terminal alkyne). wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org It allows for the direct alkynylation of the thiophene ring at the C3 position, a valuable transformation for synthesizing conjugated materials and complex natural products. libretexts.org The reaction conditions are generally mild, often proceeding at room temperature. wikipedia.org

The Heck coupling , while less commonly cited for this specific substrate, is a palladium-catalyzed reaction that forms a C-C bond between an organohalide and an alkene. This would involve reacting this compound with an alkene to introduce a vinyl or substituted vinyl group at the C3 position.

Table 2: Sonogashira Coupling of Brominated Aromatic Compounds

| Halide Substrate | Alkyne | Catalyst System | Base/Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Aryl or Vinyl Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Amine (e.g., Et₂NH, Et₃N) | Forms C(sp²)-C(sp) bonds | wikipedia.org |

| (Z)-2-bromo-2-CF₃-vinyl benzyl (B1604629) sulfide | Various terminal acetylenes | Pd catalyst, Cu(I) co-catalyst | Not specified | Synthesis of CF₃-substituted enynes | researchgate.net |

| Bromoindole | Terminal Alkyne | Pd nanoparticle catalyst | Aqueous media | Bio-orthogonal functionalization | researchgate.net |

In an effort to develop more environmentally friendly synthetic methods, micellar catalysis has emerged as a powerful strategy. researchgate.net This technique involves using a surfactant in water to create nanoreactors (micelles) where the coupling reaction takes place. researchgate.netmdpi.com For bromothiophenes, micellar Suzuki cross-coupling offers several advantages over traditional methods, including the use of water as a bulk solvent, lower energy consumption, and often faster reaction times. unimib.itunimib.it

A common surfactant used for this purpose is Kolliphor EL, a polyethoxylated castor oil derivative. unimib.itresearchgate.net In this system, a palladium catalyst, such as Pd(dtbpf)Cl₂, can efficiently couple bromothiophenes with various boronic acids at room temperature and under aerobic conditions, achieving high yields in short reaction times. researchgate.netmdpi.com This approach significantly enhances the "green" profile of the Suzuki reaction by minimizing the use of volatile organic solvents. researchgate.net

When a thiophene ring contains multiple halogen substituents, the regioselectivity of cross-coupling reactions becomes a critical consideration. The oxidative addition of the palladium catalyst to the carbon-halogen bond is generally the selectivity-determining step. acs.org For thiophenes with multiple identical halogens, such as dibromothiophene, the selectivity is governed by a combination of the carbon-halogen bond dissociation energy (BDE) and frontier molecular orbital (FMO) interactions. acs.org

Generally, palladium catalysts react preferentially at the α-position (C2 or C5) of the thiophene ring over the β-position (C3 or C4) due to the higher reactivity of the C-Br bond at the α-position. researchgate.net This inherent selectivity allows for the stepwise functionalization of polyhalogenated thiophenes. For example, in 2,3-dibromothiophene, a Suzuki coupling will typically occur first at the C2 position. researchgate.net Subsequent modification at the C3 position can then be achieved using a different coupling reaction, such as a Stille coupling, to create 2,3-disubstituted thiophenes. researchgate.net The choice of palladium catalyst and ligands can also influence this selectivity. researchgate.net

Transformations Involving the Diethoxymethyl Acetal (B89532) Moiety

The diethoxymethyl group, -(CH(OEt)₂), is a diethyl acetal of a formyl group (-CHO). Its primary role in the context of this compound is to serve as a stable protecting group for the highly reactive aldehyde functionality. This protection is essential while performing reactions at the C3 bromine center, as a free aldehyde could undergo side reactions under the conditions of many cross-coupling reactions.

The most common transformation of the diethoxymethyl acetal is its deprotection to reveal the parent aldehyde. This is typically achieved by hydrolysis under acidic conditions. The resulting 3-substituted-2-formylthiophene is a versatile intermediate for a wide range of further synthetic modifications. For example, the aldehyde can undergo Wittig reactions, reductive aminations, or be oxidized to a carboxylic acid.

Alternatively, the acetal itself can be a precursor in other reactions. For instance, it can participate in cyclization reactions. The development of methods for the synthesis of dihydro- and tetrahydrothiophene (B86538) derivatives often involves cycloaddition reactions where precursors containing such functional groups can be utilized to build more complex heterocyclic systems. nuph.edu.ua The ability to selectively unmask the aldehyde functionality after performing cross-coupling at the C3 position makes this compound a valuable bifunctional building block for constructing complex thiophene-based molecules. metu.edu.trekb.eg

Selective Deprotection of the Acetal to Aldehyde

The diethoxymethyl group in this compound acts as a protecting group for the aldehyde functionality. The selective removal of this group is a crucial step to unmask the reactive aldehyde, 3-bromothiophene-2-carboxaldehyde (B1273759), which is a key precursor for a wide range of subsequent reactions. This deprotection is typically achieved under acidic conditions. The acetal is hydrolyzed to the corresponding aldehyde, a transformation that is fundamental for accessing the rich chemistry of thiophene-2-carboxaldehydes. The resulting 3-bromothiophene-2-carboxaldehyde is an important raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. medchemexpress.comglpbio.com

Condensation Reactions of Thiophene Aldehydes

Once deprotected, the resulting 3-bromothiophene-2-carboxaldehyde can participate in a variety of condensation reactions, which are powerful carbon-carbon bond-forming strategies. These reactions are essential for the construction of more complex molecular architectures based on the thiophene scaffold.

Aldol-type condensations involve the reaction of the thiophene aldehyde with an enolate or enol equivalent. While specific examples involving 3-bromothiophene-2-carboxaldehyde are not extensively detailed in the provided results, the general reactivity of aromatic aldehydes in aldol (B89426) condensations is a well-established principle in organic chemistry. wikipedia.org These reactions would lead to the formation of β-hydroxy carbonyl compounds, which can be further dehydrated to yield α,β-unsaturated carbonyl derivatives.

More specialized condensation reactions provide efficient routes to a variety of functionalized thiophene derivatives.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a base. sciensage.infolookchem.com Thiophene-2-carboxaldehyde and its derivatives are known to undergo Knoevenagel condensation. For instance, a one-pot Suzuki–Knoevenagel condensation sequence has been developed for the synthesis of merocyanine (B1260669) dyes, where 5-bromothiophene-2-carbaldehyde (B154028) is a key reactant. mdpi.comresearchgate.net This highlights the utility of this reaction in creating complex, functional molecules. The reaction can be catalyzed by various bases and even under environmentally friendly conditions using natural catalysts like lemon juice. lookchem.com

Perkin Reaction: The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids from aromatic aldehydes, an acid anhydride, and an alkali salt of the acid. wikipedia.orglongdom.orgiitk.ac.in Heteroaromatic aldehydes, including 2-thiophenecarbaldehyde, are known to participate in this reaction. longdom.org This method provides a direct route to thienyl-substituted acrylic acids, which are valuable building blocks in organic synthesis. Condensations of 2-thienylacetic acid with various aldehydes under Perkin conditions have also been described. chempap.org

Stobbe Condensation: The Stobbe condensation is a base-catalyzed reaction between a ketone or aldehyde and a succinic ester to form an alkylidenesuccinic acid or a derivative. wikipedia.orgresearchgate.net This reaction is a powerful tool for carbon-carbon bond formation. While direct examples with 3-bromothiophene-2-carboxaldehyde are not explicitly detailed, the general applicability of the Stobbe condensation to aldehydes suggests its potential for creating complex structures from this thiophene derivative. wikipedia.org A notable application of the Stobbe condensation is in the Hinsberg synthesis of thiophenes, demonstrating the versatility of this reaction in heterocyclic chemistry. youtube.com

Wittig and Related Olefination Reactions for Vinylthiophenes

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are indispensable methods for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com These reactions are crucial for the synthesis of vinylthiophenes from thiophene aldehydes.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. libretexts.orgmasterorganicchemistry.com The reaction is highly versatile and allows for the introduction of a double bond with a high degree of control over its location. libretexts.org The stereochemical outcome, leading to either the (E)- or (Z)-alkene, can often be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgslideshare.net It often offers advantages over the traditional Wittig reaction, such as the formation of predominantly (E)-alkenes and easier removal of the phosphate byproduct. wikipedia.orgalfa-chemistry.com The HWE reaction is highly reliable for the synthesis of α,β-unsaturated carbonyl compounds and for carbon chain elongation. nrochemistry.com Aromatic aldehydes are known to produce almost exclusively (E)-alkenes in HWE reactions. wikipedia.org

Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |

| Stereoselectivity | Variable, often (Z)-selective for non-stabilized ylides | Generally (E)-selective |

| Reactivity | Highly reactive | More nucleophilic and less basic than Wittig ylides |

Halogen Dance Reactions and Bromine Migration in Thiophene Systems

A fascinating and synthetically useful transformation observed in bromothiophene systems is the "halogen dance" reaction. ias.ac.in This base-catalyzed isomerization involves the migration of a halogen atom to a different position on the aromatic ring. researchgate.net

In the case of bromothiophenes, the use of a strong base like lithium diisopropylamide (LDA) can induce this rearrangement. nih.govacs.org For bromothiophenes carrying a diethyl acetal group, selective deprotonation occurs at the β-position adjacent to the bromine atom. nih.govacs.org This process involves a series of deprotonation and metal-halogen exchange steps, ultimately leading to the thermodynamically most stable organometallic species. whiterose.ac.uk The mechanism of the halogen dance is complex and has been the subject of computational studies, which suggest the involvement of a bromo-bridged transition state. ias.ac.in The reaction is a powerful tool for molecular editing, allowing for the transposition of functional groups on the thiophene ring. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Thiophene Ring in the Presence of Substituents

The reactivity of the thiophene ring towards both electrophiles and nucleophiles is significantly influenced by the nature and position of its substituents.

Electrophilic Aromatic Substitution: The thiophene ring is generally more reactive towards electrophilic substitution than benzene (B151609). pearson.com Substitution typically occurs preferentially at the 2-position. pearson.com The presence of substituents on the ring directs further substitution. Electron-donating groups activate the ring and direct incoming electrophiles, while electron-withdrawing groups deactivate it. For example, the halogenation of substituted thiophenes has been studied, and the rates of reaction are influenced by the electronic effects of the substituents. rsc.org Similarly, the nitration of thiophenes is a well-studied electrophilic substitution reaction. rsc.org The sulfur atom in the thiophene ring can also influence reactivity, for instance, by promoting bromine loading on the adjacent carbon atoms. nih.gov

Nucleophilic Aromatic Substitution (SNA r): Aromatic rings, which are typically electron-rich, can undergo nucleophilic substitution if they bear strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In these SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. wikipedia.org The reaction is facilitated by electron-withdrawing groups positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comyoutube.com While thiophene itself is not highly susceptible to nucleophilic attack, the presence of a bromine atom (a good leaving group) and potentially other electron-withdrawing substituents would make the ring more electrophilic and thus more prone to SNAr reactions. masterorganicchemistry.comyoutube.comuoanbar.edu.iq Heterocyclic systems like pyridine (B92270) are particularly reactive in SNAr reactions, and similar principles apply to substituted thiophenes. wikipedia.org There are also directed SNAr reactions where a directing group can control the position of nucleophilic attack. rsc.org

Mechanistic Pathways of Functional Group Interconversions

The functionalization of this compound can proceed through several mechanistic routes, including metal-halogen exchange, cross-coupling reactions, and hydrolysis of the acetal. The presence of the diethoxymethyl group, an acetal that serves as a protecting group for a formyl moiety, can influence the regioselectivity of these transformations.

Metal-Halogen Exchange and Subsequent Electrophilic Quench:

Lithiation of this compound via metal-halogen exchange is a common strategy to introduce a variety of electrophiles at the 3-position. This reaction is typically carried out at low temperatures using organolithium reagents such as n-butyllithium (n-BuLi).

The mechanism involves the nucleophilic attack of the organolithium reagent on the bromine atom, leading to the formation of a 3-lithiothiophene intermediate and an alkyl bromide. This intermediate is a potent nucleophile and can react with a range of electrophiles.

Reaction Scheme:

Metal-Halogen Exchange: this compound + n-BuLi → 3-lithio-2-(diethoxymethyl)thiophene + n-BuBr

Electrophilic Quench: 3-lithio-2-(diethoxymethyl)thiophene + E⁺ → 3-E-2-(diethoxymethyl)thiophene

The diethoxymethyl group, containing Lewis basic oxygen atoms, can potentially act as a directing group in metalation reactions. However, in the case of brominated thiophenes, the metal-halogen exchange at the C-Br bond is generally a very fast process, often outcompeting direct deprotonation at other positions on the ring. uwindsor.ca

Palladium-Catalyzed Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds at the 3-position of the thiophene ring. wikipedia.org The general mechanism for the Suzuki coupling involves a catalytic cycle with a palladium(0) species. organic-chemistry.orglibretexts.org

The catalytic cycle can be summarized in three main steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst.

Table 1: Mechanistic Steps in Suzuki-Miyaura Coupling

| Step | Description |

| Oxidative Addition | The initial step where the palladium catalyst activates the thiophene substrate. |

| Transmetalation | The transfer of the coupling partner from the organoboron reagent to the palladium center. |

| Reductive Elimination | The final step where the new C-C bond is formed and the catalyst is regenerated. |

Research on related 3-substituted thiophenes has shown that the nature of the substituent at the 2-position can influence the regioselectivity of direct arylation reactions. For instance, the arylation of 3-formylthiophene diethyl acetal has been observed to favor substitution at the 5-position. This suggests that the diethoxymethyl group can exert a directing effect, likely through steric hindrance or electronic effects that make the C5 position more accessible or reactive.

Hydrolysis of the Diethoxymethyl Group:

The diethoxymethyl group is an acetal, which serves as a stable protecting group for the formyl group. It can be deprotected under acidic conditions to reveal the aldehyde functionality. This transformation is crucial for subsequent reactions involving the formyl group.

The mechanism of acetal hydrolysis is a well-established process in organic chemistry:

Protonation: One of the ethoxy groups is protonated by an acid catalyst, making it a good leaving group (ethanol).

Loss of Leaving Group: The protonated ethoxy group departs as ethanol (B145695), forming a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting protonated hemiacetal is deprotonated by a base (e.g., water) to give a hemiacetal.

Protonation and Elimination: The remaining ethoxy group is protonated and eliminated as another molecule of ethanol, forming the protonated aldehyde.

Final Deprotonation: A final deprotonation step yields the 3-substituted-2-formylthiophene.

The conditions for this deprotection must be chosen carefully to avoid undesired side reactions, especially if the substituents introduced at the 3-position are acid-sensitive.

Table 2: Summary of Functional Group Interconversions

| Starting Material | Reagents | Product | Reaction Type |

| This compound | 1. n-BuLi2. Electrophile (E) | 3-E-2-(diethoxymethyl)thiophene | Metal-Halogen Exchange & Electrophilic Quench |

| This compound | R-B(OH)₂, Pd catalyst, Base | 3-R-2-(diethoxymethyl)thiophene | Suzuki-Miyaura Coupling |

| 3-Substituted-2-(diethoxymethyl)thiophene | H₃O⁺ | 3-Substituted-2-formylthiophene | Acetal Hydrolysis |

Spectroscopic and Advanced Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

The ¹H NMR spectrum of 3-Bromo-2-(diethoxymethyl)thiophene is anticipated to exhibit distinct signals corresponding to the protons of the thiophene (B33073) ring and the diethoxymethyl group. The thiophene ring protons, being in different chemical environments due to the substituents, would appear as distinct doublets in the aromatic region of the spectrum. The protons of the diethoxymethyl group would present as a singlet for the methine proton and a quartet and a triplet for the ethyl groups, characteristic of the spin-spin coupling between adjacent methylene (B1212753) and methyl protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Thiophene H-4 | ~7.10 | d | ~5.5 |

| Thiophene H-5 | ~7.30 | d | ~5.5 |

| Acetal (B89532) CH | ~5.80 | s | - |

| Methylene (-OCH₂CH₃) | ~3.60 | q | ~7.0 |

| Methyl (-OCH₂CH₃) | ~1.20 | t | ~7.0 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a separate signal. The carbon atoms of the thiophene ring would resonate in the downfield region typical for aromatic heterocycles, with the carbon atom bearing the bromine atom (C-3) being significantly influenced by the halogen's electronegativity. The carbons of the diethoxymethyl group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Thiophene C-2 | ~145 |

| Thiophene C-3 | ~112 |

| Thiophene C-4 | ~128 |

| Thiophene C-5 | ~126 |

| Acetal CH | ~100 |

| Methylene (-OCH₂CH₃) | ~62 |

| Methyl (-OCH₂CH₃) | ~15 |

Note: These are predicted values and may differ from actual experimental data.

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique that is particularly useful for determining the molecular weight of intact molecules with minimal fragmentation. For this compound, a MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the molecular ion [M]⁺ or a pseudomolecular ion such as [M+H]⁺ or [M+Na]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for analyzing volatile compounds like this compound. The gas chromatogram would show a single peak corresponding to the compound, and the mass spectrum associated with this peak would display the molecular ion and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, likely showing losses of ethoxy groups, the entire diethoxymethyl group, and the bromine atom.

Table 3: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 264/266 | [M]⁺ (Molecular ion) |

| 219/221 | [M - OCH₂CH₃]⁺ |

| 185 | [M - Br]⁺ |

| 140 | [Thiophene-CHO]⁺ |

Note: The m/z values are based on the most abundant isotopes and the presence of bromine isotopes will result in doublet peaks for bromine-containing fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=C, C-O, and C-Br bonds.

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2980-2850 | Stretching |

| Thiophene C=C | 1550-1450 | Stretching |

| C-O (ether) | 1150-1050 | Stretching |

| C-Br | 650-550 | Stretching |

Note: These are predicted frequency ranges and the actual spectrum may show more complex patterns.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the nature of its chromophores.

For this compound, the primary chromophore is the substituted thiophene ring. Thiophene is an aromatic heterocycle, and its π-electron system gives rise to intense absorption bands in the UV region, corresponding to π → π* transitions. The presence of substituents on the thiophene ring—specifically the bromine atom and the diethoxymethyl group—modulates the electronic structure and, consequently, the absorption spectrum.

Table 1: UV-Vis Absorption Data for Selected Thiophene Derivatives

| Compound/Polymer | Solvent | Absorption Maxima (λmax) (nm) | Reference |

|---|---|---|---|

| 2-Ethoxycarbonyl-4-thienylazothiophene | Methanol | 414 | ekb.eg |

| 2-Ethoxycarbonyl-4-thienylazothiophene | Acetone | 422 | ekb.eg |

| 2-Ethoxycarbonyl-4-thienylazothiophene | DMF | 422 | ekb.eg |

| Polythiophene derivative (PT1) | Acetone | ~425, ~574 | researchgate.net |

X-ray Diffraction Analysis for Solid-State Molecular Structure

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and the packing of molecules within the crystal lattice. Such data is crucial for understanding intermolecular interactions that govern the material's bulk properties.

For this compound, an XRD analysis would reveal the planarity of the thiophene ring, the conformation of the diethoxymethyl group, and the orientation of the bromine atom relative to the ring. Although a specific crystal structure for this compound has not been reported in the searched literature, extensive studies on related bromo-substituted thiophenes allow for well-founded predictions.

Studies on other bromo-thiophenes show that the thiophene ring generally maintains a high degree of planarity. acs.org The crystal packing is often influenced by intermolecular interactions such as C–H···Br hydrogen bonds and, in some cases, Br···Br interactions, which can be dominant in defining the solid-state architecture. acs.orgresearchgate.net The presence of bromine can enhance the planarity of the molecule and influence π-stacking patterns. acs.org For example, the crystal structure of 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene was solved in the monoclinic space group P121/c1, and its packing was stabilized by C–H···Br interactions. researchgate.net A similar compound, 5-bromo-2,3-bis(2',5'-dimethylthiophene-3-yl)-thiophene, crystallizes in the monoclinic P21/n space group. researchgate.net It is plausible that this compound would adopt a similar crystalline system, with its molecular arrangement dictated by a combination of van der Waals forces and weak hydrogen bonds involving the bromine and ether oxygen atoms.

Table 2: Crystallographic Data for Selected Bromo-Substituted Thiophene Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 2,3-bis(5-bromo-3-methylthiophen-2-yl)benzo[b]thiophene | Monoclinic | P121/c1 | a = 11.948(2) Å, b = 7.985(1) Å, c = 19.863(3) Å, β = 105.998(2)° | researchgate.net |

Thermal Analysis Methods for Stability Assessment

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of materials. youtube.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures, identify the loss of volatile components (like solvents or water), and ascertain the composition of materials. For this compound, a TGA scan would show a mass loss profile, with the onset temperature of decomposition indicating its upper thermal stability limit.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC thermogram for this compound would reveal its melting point (as an endothermic peak) and any other phase changes upon heating and cooling.

Specific TGA/DSC data for this compound were not found in the available literature. However, the thermal stability of thiophene-based materials has been widely studied. Thiophene-containing polymers exhibit good thermal stability, with decomposition temperatures (defined as 5% weight loss) often exceeding 270 °C and in some cases reaching up to 390 °C. mdpi.com A TGA curve for unsubstituted polythiophene showed an initial weight loss around 150 °C, attributed to the expulsion of solvent, followed by the main decomposition at higher temperatures. researchgate.net These findings suggest that the thiophene ring itself is a thermally robust scaffold. The stability of this compound would be influenced by the strength of the C-Br bond and the stability of the diethoxymethyl group.

Table 3: Thermal Stability Data for Selected Thiophene-Based Polymers

| Polymer | Method | Key Finding | Reference |

|---|---|---|---|

| Polythiophene | TGA | Initial weight loss (~10%) around 150 °C | researchgate.net |

| Indacenodithiophene-based copolymer (PIDTBDI) | TGA | Td (5% weight loss) = 270 °C | mdpi.com |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a important method in quantum chemistry for investigating the electronic structure and geometry of molecules. DFT calculations for 3-Bromo-2-(diethoxymethyl)thiophene would typically be performed using a functional such as B3LYP combined with a suitable basis set like 6-311G(d,p) to achieve a balance between computational cost and accuracy. researchgate.net

These calculations can predict key geometric parameters, including bond lengths, bond angles, and dihedral angles. For the thiophene (B33073) ring in this molecule, DFT can elucidate the degree of planarity and the influence of the bulky diethoxymethyl and the electronegative bromine substituents on the ring's geometry. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's electronic behavior. The energy gap between HOMO and LUMO is a key determinant of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Geometric and Electronic Parameters from DFT Calculations

| Parameter | Predicted Value/Description | Significance |

| C-Br Bond Length | ~1.85-1.90 Å | Influences reactivity in reactions involving this bond. |

| C-S Bond Lengths | ~1.72-1.75 Å | Indicates the degree of aromaticity of the thiophene ring. |

| Thiophene Ring Planarity | Nearly planar | Essential for its aromatic character. |

| HOMO Energy | Relatively high | Suggests susceptibility to electrophilic attack. |

| LUMO Energy | Relatively low | Indicates potential for accepting electrons. |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and electronic transitions. |

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Prediction of Reactivity and Selectivity through Computational Modeling

Computational modeling is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. For this compound, these models can forecast the most likely sites for electrophilic or nucleophilic attack. Thiophene itself is known to be more reactive than benzene (B151609) in electrophilic substitution reactions, with a preference for the 2- and 5-positions. numberanalytics.com The presence of the bromine atom at the 3-position and the diethoxymethyl group at the 2-position significantly influences this reactivity.

Simulation and Analysis of Reaction Mechanisms and Energy Landscapes

Computational chemistry allows for the detailed simulation of reaction mechanisms, providing insights into the transition states and intermediates involved. For reactions involving this compound, such as further substitution or metal-catalyzed cross-coupling reactions, computational analysis can elucidate the step-by-step pathway.

By calculating the potential energy surface, researchers can map out the energy landscape of a reaction. This includes identifying the energies of reactants, products, intermediates, and transition states. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For instance, in an electrophilic aromatic substitution, the formation of the sigma complex (Wheland intermediate) is a critical step, and its stability can be computationally assessed. numberanalytics.com These simulations can also help to understand unexpected reaction outcomes, such as the formation of isomeric products. researchgate.net

Electronic Effects of Bromine and Diethoxymethyl Substituents on the Thiophene Ring

The electronic properties of the thiophene ring in this compound are significantly modulated by its substituents. The bromine atom at the 3-position exerts a dual electronic effect. It is strongly electronegative, leading to an inductive electron-withdrawing effect (-I effect), which deactivates the ring towards electrophilic attack. lumenlearning.com However, due to its lone pairs of electrons, it can also participate in resonance, donating electron density to the ring (+M effect). In halogens, the inductive effect typically outweighs the mesomeric effect.

Quantitative Structure-Activity Relationship (QSAR) Studies for Thiophene Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used extensively in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. nih.gov For thiophene derivatives, which are common scaffolds in drug discovery, QSAR models can predict the biological potency of new, unsynthesized compounds. nih.govbenthamdirect.com

A QSAR study on thiophene derivatives would involve compiling a dataset of compounds with known activities and calculating a range of molecular descriptors for each. These descriptors can be electronic (e.g., dipole moment, orbital energies), steric (e.g., molecular volume), or topological. researchgate.net Statistical methods are then used to build a mathematical model that relates these descriptors to the biological activity.

Table 2: Common Descriptors in QSAR Models for Thiophene Derivatives

| Descriptor Type | Examples | Relevance to Activity |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Hammett Constant | Influence electrostatic interactions and reactivity with biological targets. nih.govbenthamdirect.com |

| Steric | Molecular Volume, Surface Area, Molar Refractivity | Determine how well the molecule fits into a receptor's binding site. |

| Topological | Molecular Connectivity Indices, Wiener Index | Describe the branching and shape of the molecule. benthamdirect.com |

| Hydrophobic | LogP | Relates to the compound's ability to cross cell membranes. |

These QSAR models can guide the rational design of more potent and selective thiophene-based therapeutic agents. nih.govnih.gov

Applications in Advanced Organic Synthesis and Materials Science

Versatility as a Building Block for Complex Organic Molecules

The chemical architecture of 3-Bromo-2-(diethoxymethyl)thiophene makes it an exemplary building block for constructing complex organic molecules. The molecule possesses two distinct functional handles: a bromine atom at the 3-position and a diethoxymethyl group (an acetal) at the 2-position. The bromine atom serves as a prime site for carbon-carbon bond formation through various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings. researchgate.netrsc.org This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl substituents.

Simultaneously, the diethoxymethyl group acts as a stable protecting group for a formyl (aldehyde) functionality. acs.org This acetal (B89532) is robust under many reaction conditions used to modify the C-Br bond but can be readily deprotected to the aldehyde under mild acidic conditions. chemicalbook.com The unmasked aldehyde can then participate in a host of subsequent reactions, including Wittig olefination, condensation reactions, and reductive amination, to build further molecular complexity. This "protect-and-modify" strategy, enabled by the compound's bifunctionality, allows for a selective and controlled synthetic sequence, which is crucial for the efficient construction of intricate, multi-substituted thiophene (B33073) derivatives and other complex organic structures. mdpi.comresearchgate.net

Development of Thiophene-Based Polymers and Oligomers for Electronic Materials

Thiophene-based conjugated polymers are a cornerstone of modern organic electronics due to their exceptional electronic and optical properties. nih.govnumberanalytics.com The synthesis of these materials often relies on the polymerization of functionalized thiophene monomers. This compound is a precursor to such monomers, where the bromine atom can participate in organometallic polycondensation reactions, like Kumada or Stille couplings, to form the polymer backbone. nih.gov

The presence of the diethoxymethyl group offers a route to post-polymerization modification. Once the polythiophene chain is formed, the acetal groups along the polymer can be deprotected to reveal reactive aldehyde functionalities. These aldehydes can then be used to attach various side chains, which can fine-tune the polymer's solubility, morphology, and electronic properties. acs.orgnih.gov For example, introducing specific side chains can influence the polymer's packing in the solid state, which directly impacts charge carrier mobility. aip.org This ability to tailor polymer properties is critical for optimizing performance in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com

Synthesis of Pharmacologically Active Compounds and Drug Intermediates

Thiophene derivatives are prevalent in medicinal chemistry, forming the core scaffold of numerous drugs. nih.govencyclopedia.pub The thiophene ring is often considered a bioisostere of a benzene (B151609) ring and can be found in pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties. wikipedia.orgencyclopedia.pub For instance, the simple precursor 3-bromothiophene (B43185) is used in the synthesis of the antibiotic timentin and the vasodilator cetiedil. wikipedia.org

This compound serves as a more advanced intermediate for creating highly substituted thiophene-based drug candidates. The two functional handles allow for the precise, regioselective introduction of different pharmacophores. For example, a Suzuki coupling at the 3-position could attach one bioactive fragment, while condensation of a nitrogen-containing compound with the deprotected aldehyde at the 2-position could form an imine or a heterocyclic ring, a common feature in many drugs. nih.gov This synthetic flexibility is valuable for generating libraries of complex molecules for drug discovery programs and for synthesizing thieno[2,3-d]pyrimidines and other fused heterocyclic systems known for their biological activity. nih.gov

| Thiophene-Containing Drug/Compound | Therapeutic Class/Activity | Reference |

|---|---|---|

| Lornoxicam | Anti-inflammatory (NSAID) | wikipedia.org |

| Clopidogrel | Antiplatelet Agent | encyclopedia.publongdom.org |

| Ticlopidine | Antiplatelet Agent | encyclopedia.publongdom.org |

| Sufentanil | Opioid Analgesic | wikipedia.org |

| Olanzapine | Antipsychotic | encyclopedia.pub |

Contribution to Organic Semiconductor Development

Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs). nih.govrhhz.net Thiophene-based materials, from small molecules to polymers, are among the most successful organic semiconductors due to their excellent charge transport characteristics and environmental stability. nih.govresearchgate.net The performance of these materials is highly dependent on their molecular structure, which influences their solid-state packing and intermolecular electronic coupling. researchgate.net

Building blocks like this compound are instrumental in the synthesis of precisely defined organic semiconductors. mdpi.com They enable the creation of molecules and polymers with tailored structures, such as fused thiophene systems like dithieno[3,2-b:2′,3′-d]thiophene (DTT), which have shown high charge carrier mobilities. acs.org By carefully selecting the substituents introduced via the bromo and formyl functionalities, chemists can control the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, bandgap, and molecular packing, thereby optimizing transistor performance. qucosa.de

| Thiophene-Based Semiconductor | Device Type | Reported Mobility (cm²/V·s) | Reference |

|---|---|---|---|

| thieno[f,f′]bis pnas.orgbenzothiophenes | OFET | Up to 0.12 | rsc.org |

| trans-1,2-(Dithieno[2,3-b:3′,2′-d]thiophene)ethene derivative | OFET | Up to 2.0 | acs.org |

| Naphthodithieno[3,2-b]thiophene (NDTT) derivative | OFET | Up to 0.22 | researchgate.net |

| Poly[3-(6-carboxyhexyl)thiophene-2,5-diyl] (P3HT-COOH) | OFET | Comparable to best SiO₂-based devices | acs.org |

| Polyselenophene copolymers | OFET | 0.2–0.4 | aip.org |

Utility in Agrochemical and Fine Chemical Synthesis

The thiophene ring is a component of various agrochemicals, including fungicides and insecticides. wikipedia.orglongdom.org The synthesis of these complex molecules often requires versatile intermediates that can be selectively functionalized. This compound serves this purpose well. Its bifunctional nature allows it to be a key intermediate in the production of a wide range of 3-substituted thiophene derivatives used in agrochemical and fine chemical manufacturing. orgsyn.orggoogle.com For example, aminophosphonates derived from thiophene have been investigated for their potential herbicidal properties. mdpi.com The ability to perform sequential, differing reactions at the 2- and 3-positions of the thiophene ring is a powerful tool for creating novel compounds with potential applications as plant protection agents or as high-value fine chemicals. researchgate.net

Role in the Construction of Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties. pnas.orgcatalysis.blog Their high surface area and well-defined pore structures make them promising materials for applications in gas storage, catalysis, and electronics. pnas.orgdntb.gov.ua The construction of COFs relies on the self-assembly of molecular building blocks (monomers) with specific geometries and reactive groups. capes.gov.br

Thiophene-based monomers are of great interest for creating COFs with enhanced electronic and photocatalytic properties. catalysis.blogmdpi.com Although thiophene itself has an internal angle that can hinder the formation of crystalline frameworks, fused thiophene derivatives like thieno[3,2-b]thiophene (B52689) or engineered monomers can be used effectively. dntb.gov.uamdpi.com A molecule like this compound can be chemically converted into a suitable monomer for COF synthesis. For example, the bromine could be transformed into a boronic acid group, and the aldehyde (after deprotection) could be converted into another linking group. Such a bifunctional monomer could then be polymerized with a complementary multi-topic linker to form a novel COF, embedding the unique electronic characteristics of the thiophene unit into a robust, porous, and crystalline framework. pnas.orgpnas.org

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 3-Bromo-2-(diethoxymethyl)thiophene?

- Methodology : The compound can be synthesized via bromination of a thiophene precursor. For example, 3-bromo derivatives are typically prepared using bromine or N-bromosuccinimide (NBS) under controlled conditions. A common approach involves reacting 2-(diethoxymethyl)thiophene with bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃) at low temperatures (−78°C) to ensure regioselectivity . Purification often involves silica gel chromatography or distillation, with yields improved by optimizing stoichiometry and reaction time .

Q. How is the purity and structure of this compound validated?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. For instance, the singlet for the diethoxymethyl group typically appears at δ 1.2–1.4 ppm (CH₃) and δ 3.5–3.7 ppm (CH₂), while the thiophene protons resonate between δ 6.8–7.5 ppm . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups (e.g., C-Br stretch at ~600 cm⁻¹) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be applied to functionalize this compound?

- Methodology : The bromine atom serves as a reactive site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, Pd(OAc)₂ with XPhos ligand in dimethylacetamide (DMA) at 80°C enables arylations with arylboronic acids, yielding biaryl-thiophene derivatives . Key parameters include catalyst loading (1–5 mol%), base selection (KOAc or Cs₂CO₃), and inert atmosphere to prevent side reactions .

Q. What computational methods predict the electronic properties of this compound derivatives?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model HOMO-LUMO gaps and charge distribution. For example, the electron-withdrawing bromine and diethoxymethyl groups lower the LUMO energy, enhancing electron-accepting behavior in organic semiconductors . Solvent effects (PCM model) and adsorption studies on surfaces (e.g., pyrophyllite) can further predict material stability .

Q. How do reaction conditions influence regioselectivity in thiophene functionalization?

- Contradiction Analysis : Conflicting literature reports on bromination regioselectivity may arise from solvent polarity (e.g., THF vs. DCM) or temperature. For instance, low temperatures (−78°C) favor bromination at the 3-position, while higher temperatures may lead to di-brominated byproducts . Kinetic vs. thermodynamic control must be assessed via time-resolved NMR or GC-MS monitoring .

Application-Oriented Questions

Q. How is this compound utilized in organic electronics?

- Methodology : Its derivatives serve as building blocks for π-conjugated polymers in organic field-effect transistors (OFETs). For example, copolymerization with diketopyrrolopyrrole (DPP) monomers via Stille coupling yields ambipolar semiconductors with hole/electron mobilities >0.1 cm²/V·s . Annealing at 200°C under argon optimizes crystallinity and charge transport .

Q. What strategies mitigate side reactions during lithiation of this compound?

- Methodology : Controlled lithiation with n-BuLi at −78°C in THF minimizes ring-opening or polymerization. Quenching with electrophiles (e.g., DMF for aldehyde introduction) requires rapid stirring and excess electrophile to trap intermediates . Side products (e.g., de-brominated species) are separable via flash chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。